Tetradecanamide, N-(2,3-dihydroxypropyl)-
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Overview
Description
Tetradecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C17H35NO3. It is a derivative of tetradecanamide, where the amide nitrogen is substituted with a 2,3-dihydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-(2,3-dihydroxypropyl)- typically involves the reaction of tetradecanoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of Tetradecanamide, N-(2,3-dihydroxypropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecanamide, N-(2,3-dihydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Tetradecanamide, N-(2,3-dihydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetradecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors. The amide group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Myristamide: Similar structure but lacks the 2,3-dihydroxypropyl group.
N-(2-Hydroxyethyl)tetradecanamide: Contains a single hydroxyl group instead of two.
N-(2,3-Dimethoxypropyl)tetradecanamide: Substituted with methoxy groups instead of hydroxyl groups.
Uniqueness
Tetradecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it a versatile compound for various chemical and biological applications .
Properties
CAS No. |
35179-73-8 |
---|---|
Molecular Formula |
C17H35NO3 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)18-14-16(20)15-19/h16,19-20H,2-15H2,1H3,(H,18,21) |
InChI Key |
LYMFTXTXMIUQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(CO)O |
Origin of Product |
United States |
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